molecular formula C17H12O6 B14257333 [4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid CAS No. 188990-70-7

[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid

Cat. No.: B14257333
CAS No.: 188990-70-7
M. Wt: 312.27 g/mol
InChI Key: AGNHIVZTXBSASB-UHFFFAOYSA-N
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Description

2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromene moiety to chroman derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chroman derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

188990-70-7

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

2-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]acetic acid

InChI

InChI=1S/C17H12O6/c18-11-3-6-13-15(7-11)23-8-14(17(13)21)10-1-4-12(5-2-10)22-9-16(19)20/h1-8,18H,9H2,(H,19,20)

InChI Key

AGNHIVZTXBSASB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OCC(=O)O

Origin of Product

United States

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